L-ribofuranose

Vue d'ensemble

Description

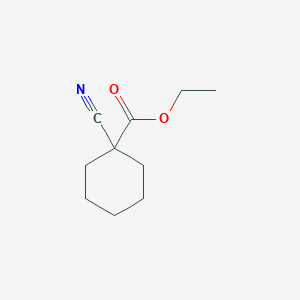

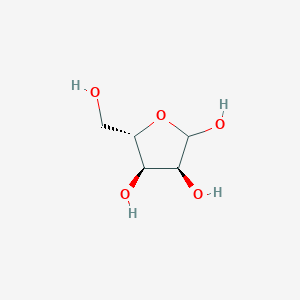

L-ribofuranose is a simple sugar and carbohydrate with the molecular formula C5H10O5 . It is an unnatural sugar that was first prepared by Emil Fischer and Oscar Piloty in 1891 . The naturally-occurring form, D-ribose, is a component of the ribonucleotides from which RNA is built, making it necessary for coding, decoding, regulation, and expression of genes .

Synthesis Analysis

This compound has been synthesized and studied in terms of its conformational preferences . It has been found that L-DNA is chemically compatible with the D-form of DNA, allowing for the synthesis of chimeric molecules .Molecular Structure Analysis

The molecular structure of this compound includes a total of 20 bonds. There are 10 non-H bonds, 1 rotatable bond, 1 five-membered ring, 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

The equilibrium and non-equilibrium furanose selection in the ribose isomerisation network has been studied . A combination of NMR measurements and statistical mechanics modelling has been used to predict a population inversion between furanose and pyranose at equilibrium at high temperatures .Physical And Chemical Properties Analysis

This compound has a molecular formula of C5H10O5, an average mass of 150.130 Da, and a monoisotopic mass of 150.052826 Da .Applications De Recherche Scientifique

1. Structural and Dynamic Properties of Nucleic Acids

Locked nucleic acid (LNA) modifications, which involve a -O-CH2- linkage in the furanose sugar of nucleic acids, including 2'-O,4'-C-methylene-α-L-ribofuranose (α-L-LNA), have been studied for their influence on the structure, stability, and solvation properties of RNA and DNA duplexes. These modifications lead to increased melting temperatures and have implications in antisense therapy (Suresh & Priyakumar, 2013).

2. Pharmacological Properties

Research on α-D-ribofuranose derivatives has revealed potential anti-inflammatory and analgesic activities. These derivatives, derived from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose, have shown significant biological properties in both in vitro and in vivo tests, including effects on pain and inflammation (Rahman et al., 2020).

3. Nucleic Acid Conformation and Function

Modifications in the ribofuranose part of nucleic acids, such as in L-ribofuranose, have been shown to affect nucleic acid conformation and function. These changes have implications for ligand recognition, binding, and enzymatic activity, essential for understanding nucleic acid behavior and design (Evich, Spring-Connell, & Germann, 2017).

4. Antiproliferative Agents

This compound nucleoside analogues have been synthesized and evaluated for their antiproliferative activity. Molecular docking studies suggest that these compounds can act as potential inhibitors against certain receptors, indicating their use in cancer therapy (Atay, Tilki, & Dede, 2018).

5. Therapeutic and Diagnostic Applications

Studies on “all LNA” duplexes, containing 2′-O,4′-C-methylene-β-D-ribofuranose, have shown unique nucleic acid geometries. These geometries contribute to enhanced bio- and thermostability, making LNA-modified nucleic acids suitable for therapeutic and diagnostic applications (Foerster et al., 2012).

Propriétés

IUPAC Name |

(3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-OWMBCFKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473022 | |

| Record name | L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41546-21-8 | |

| Record name | L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)

![4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1624746.png)